

An In-depth Technical Guide to the Structural Analysis of N6-iso-Propyladenosine

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Compound of Interest

Compound Name: N6-iso-Propyladenosine

Cat. No.: B12395987

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Abstract

N6-iso-Propyladenosine (N6-i-Pr-Ado) is a synthetic derivative of the endogenous nucleoside adenosine, characterized by the substitution of an isopropyl group at the N6 position of the adenine base. This modification confers significant biological activity, primarily through its interaction with adenosine receptors, which are critical regulators of numerous physiological processes. This technical guide provides a comprehensive overview of the structural analysis of **N6-iso-Propyladenosine**, including its physicochemical properties and its engagement with biological targets. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts centered on this and related compounds. While extensive biological data exists for N6-substituted adenosine analogs, specific experimental spectroscopic and crystallographic data for **N6-iso-Propyladenosine** is not readily available in the public domain. This guide, therefore, leverages data from closely related analogs to provide a foundational understanding of its structural and functional characteristics.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in cellular metabolism and signaling. Its physiological effects are mediated by four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The development of synthetic adenosine analogs has been a cornerstone of research aimed at dissecting the function of these receptors and exploring their therapeutic potential. N6-substituted adenosine derivatives, in particular, have been instrumental in characterizing the A1 adenosine receptor (A1AR) due to their high affinity and selectivity.

N6-iso-Propyladenosine belongs to this class of potent A1AR agonists. The isopropyl substituent at the N6 position is a key determinant of its interaction with the receptor, influencing both binding affinity and efficacy. Understanding the precise structural features of **N6-iso-Propyladenosine** is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents targeting the A1AR for conditions such as cardiac arrhythmias, pain, and neurodegenerative disorders.

This guide summarizes the available data on the structural and biological properties of **N6-iso-Propyladenosine** and its analogs, provides detailed methodologies for its study, and visualizes the key signaling pathways it modulates.

Physicochemical and Structural Properties

While specific experimental spectra for **N6-iso-propyladenosine** are not widely published, its general properties can be inferred from its structure and data on similar N6-alkyladenosine analogs.

Table 1: Physicochemical Properties of **N6-iso-Propyladenosine**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ N ₅ O ₄	Inferred from structure
Molecular Weight	309.32 g/mol	Inferred from structure
Appearance	White to off-white solid	Typical for adenosine analogs
Solubility	Slightly soluble in water and ethanol; soluble in DMSO	
CAS Number	4294-16-0	-

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. Although specific data for **N6-iso-propyladenosine** is limited, the expected spectral features are outlined below based on the analysis of analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide detailed information about the molecular structure.

- ^1H NMR: Expected signals would include those for the protons of the ribose sugar, the adenine core, and the isopropyl group. The chemical shifts and coupling constants would be characteristic of the specific proton environment.
- ^{13}C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the ribose, adenine, and isopropyl moieties.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

- Electrospray Ionization (ESI-MS): This technique would likely show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 309.32.
- Fragmentation Pattern: The fragmentation would likely involve cleavage of the glycosidic bond between the ribose and the adenine base, as well as fragmentation of the isopropyl group.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N6-iso-propyladenosine** would be expected to show characteristic absorption bands for:

- O-H stretching (from the ribose hydroxyl groups)

- N-H stretching (from the amine and adenine ring)
- C-H stretching (from the alkyl and aromatic groups)
- C=N and C=C stretching (from the adenine ring)
- C-O stretching (from the ribose ether and hydroxyl groups)

2.1.4. UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. Adenosine and its derivatives typically exhibit a strong absorption maximum around 260 nm, corresponding to the $\pi \rightarrow \pi^*$ transitions of the purine chromophore.

Crystallographic Data

To date, no crystal structure of **N6-iso-Propyladenosine** has been deposited in public databases. However, crystal structures of related N6-substituted adenosine analogs in complex with the A1 adenosine receptor would provide invaluable insights into the specific molecular interactions that govern its binding and activity.

Biological Activity and Receptor Interaction

The primary biological activity of **N6-iso-Propyladenosine** is mediated through its interaction with adenosine receptors, with a notable preference for the A1 subtype.

Adenosine Receptor Binding Affinity

The affinity of N6-substituted adenosine analogs for the A1 adenosine receptor is highly dependent on the nature of the N6-substituent. Competition binding assays are typically used to determine the inhibition constant (K_i) of these compounds.

Table 2: A1 Adenosine Receptor Binding Affinities of N6-Substituted Adenosine Analogs

Compound	Ki (nM) at A1AR	Species	Reference
N6-Cyclohexyladenosine (CHA)	0.26	Rat	[1]
(-)-N6-Phenylisopropyladenosine (PIA)	0.33	Rat	[1]
N6-n-Pentyladenosine	0.50	Calf	[2]
9-Aminononyladenosine	0.32	Calf	[2]
N6-Cyclopentyladenosine (CPA)	2.3	Human	[3]

Note: While a specific Ki value for **N6-iso-Propyladenosine** is not readily available in these sources, the data for analogous compounds with small alkyl and cycloalkyl substituents suggest that it would also exhibit high affinity for the A1AR.

Signaling Pathways

As an agonist at the A1 adenosine receptor, **N6-iso-Propyladenosine** is expected to activate downstream signaling pathways that are coupled to the Gi/o family of G proteins.

3.2.1. Inhibition of Adenylate Cyclase

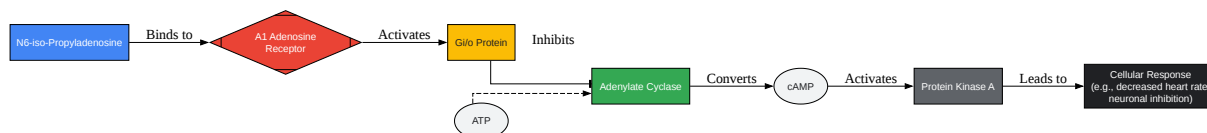
Activation of the A1AR by an agonist like **N6-iso-Propyladenosine** leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This is a hallmark of A1AR activation.

3.2.2. Modulation of Ion Channels

A1AR activation can also lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These effects

contribute to the physiological roles of A1AR in tissues such as the heart and central nervous system.

Diagram 1: A1 Adenosine Receptor Signaling Pathway



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Caption: A1 Adenosine Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the interaction of **N6-iso-Propyladenosine** with the A1 adenosine receptor.

Radioligand Binding Assay for A1 Adenosine Receptor

This protocol describes a competition binding assay to determine the K_i of a test compound like **N6-iso-Propyladenosine**.

Materials:

- Membrane preparation from cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR cells).
- Radioligand: [3 H]DPCPX (a selective A1AR antagonist) or a suitable agonist radioligand.
- Test compound: **N6-iso-Propyladenosine**.
- Non-specific binding control: A high concentration of a known A1AR ligand (e.g., 10 μ M CPA).

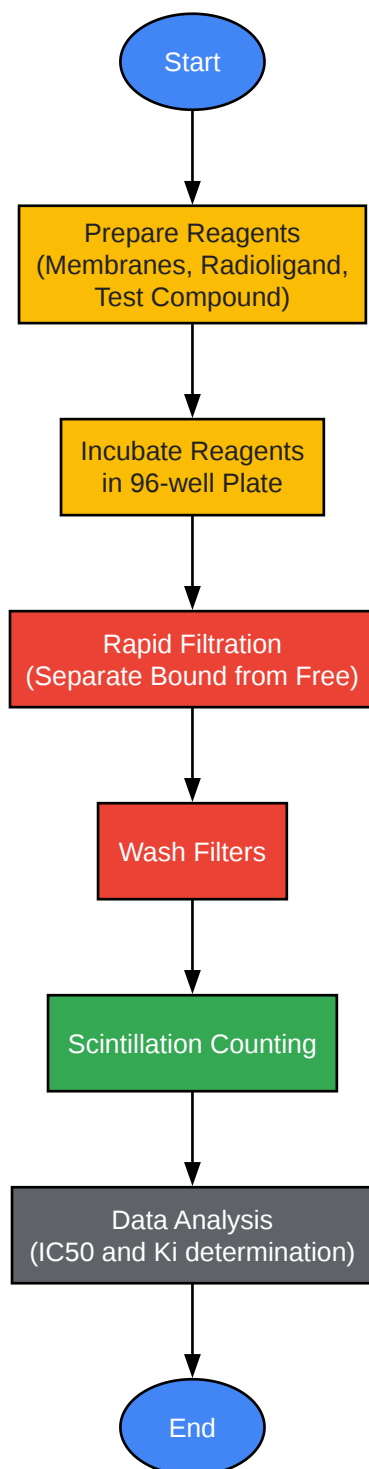
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **N6-iso-Propyladenosine** in the assay buffer.
- In a 96-well plate, add in the following order:
 - 50 μ L of assay buffer (for total binding) or 50 μ L of non-specific binding control.
 - 50 μ L of the test compound at various concentrations.
 - 50 μ L of the radioligand at a fixed concentration (typically at or below its K_d).
 - 100 μ L of the membrane preparation.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the IC_{50} value.

- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Diagram 2: Radioligand Binding Assay Workflow



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Caption: Radioligand Binding Assay Workflow

cAMP Accumulation Assay

This protocol measures the functional effect of **N6-iso-Propyladenosine** on adenylate cyclase activity.

Materials:

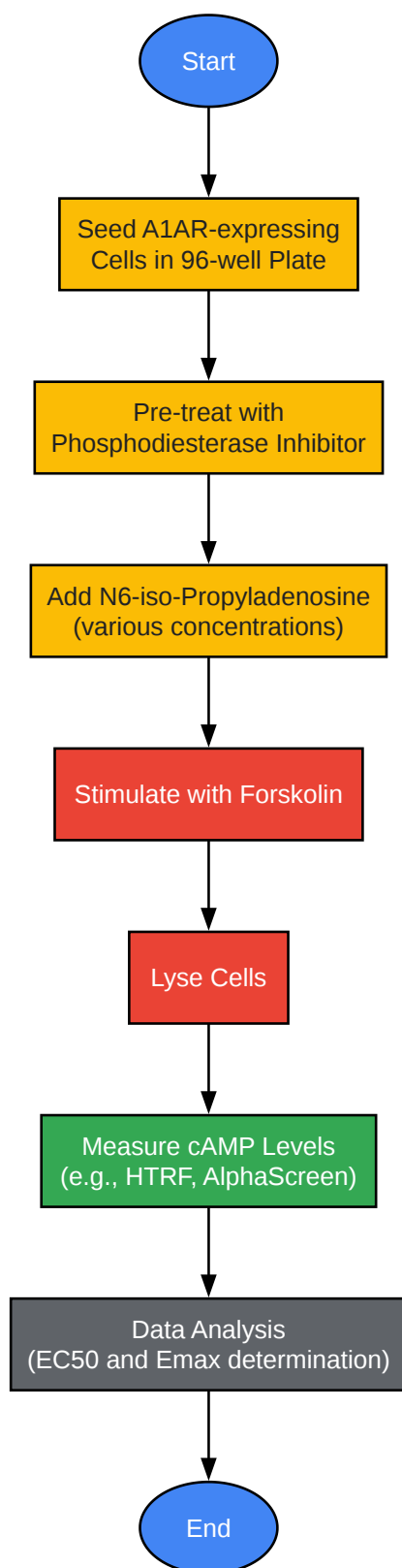
- Cells expressing the A1 adenosine receptor (e.g., CHO-hA1AR cells).
- **N6-iso-Propyladenosine**.
- Forskolin (an adenylate cyclase activator).
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Lysis buffer.
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- Plate reader compatible with the chosen assay kit.

Procedure:

- Seed the cells in a 96-well plate and allow them to attach overnight.
- Pre-treat the cells with the phosphodiesterase inhibitor for 15-30 minutes.
- Add **N6-iso-Propyladenosine** at various concentrations to the cells and incubate for 10-15 minutes.
- Stimulate the cells with a fixed concentration of forskolin (e.g., 10 μ M) for 15-30 minutes to induce cAMP production.
- Lyse the cells according to the cAMP assay kit instructions.
- Measure the intracellular cAMP concentration using the chosen assay kit and plate reader.

- Plot the cAMP concentration as a function of the log concentration of **N6-iso-Propyladenosine**.
- Fit the data to a dose-response curve to determine the EC₅₀ value and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Diagram 3: cAMP Assay Experimental Workflow



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Caption: cAMP Assay Experimental Workflow

Conclusion

N6-iso-Propyladenosine is a valuable pharmacological tool for studying the A1 adenosine receptor. While a complete structural characterization with detailed spectroscopic and crystallographic data is not yet publicly available, its biological activity as a potent A1AR agonist is well-established through studies of closely related analogs. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of **N6-iso-Propyladenosine** and other N6-substituted adenosine derivatives. Future studies focusing on the detailed structural analysis of **N6-iso-Propyladenosine**, particularly its co-crystal structure with the A1AR, will be crucial for a deeper understanding of its mechanism of action and for advancing the development of next-generation A1AR-targeted therapeutics.

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